N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide
Description
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a secondary amine derivative featuring a brominated benzyl group attached to a methoxy-substituted propanamine backbone. The compound’s structure includes:
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMYOHKUDXSGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-39-5 | |
| Record name | Benzenemethanamine, 3-bromo-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the reaction of 3-bromobenzyl bromide with 1-methoxy-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the benzyl group enables nucleophilic aromatic substitution (SNAr) and aliphatic substitution reactions.
Key Findings:
-
Nucleophilic Aromatic Substitution : Under basic conditions (e.g., K₂CO₃ in DMF at 80°C), the bromine undergoes substitution with amines (e.g., pyrrolidine) to yield N-(3-(pyrrolidin-1-yl)benzyl)-1-methoxy-2-propanamine (yield: 68–72%) .
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Alkylation Reactions : Reacts with Grignard reagents (e.g., methylmagnesium bromide) in THF to form alkylated derivatives via bromide displacement.
| Reaction Type | Conditions | Major Product | Yield |
|---|---|---|---|
| SNAr with pyrrolidine | K₂CO₃, DMF, 80°C, 12h | N-(3-(pyrrolidin-1-yl)benzyl)-1-methoxy-2-propanamine | 68–72% |
| Grignard alkylation | MeMgBr, THF, 0°C → RT, 4h | 3-Methylbenzyl derivative | 55–60% |
Oxidation Reactions
The methoxy group and amine backbone are susceptible to oxidation under controlled conditions.
Key Findings:
-
Methoxy Group Oxidation : Treatment with KMnO₄ in acidic aqueous acetone converts the methoxy group to a carboxylic acid, forming N-(3-bromobenzyl)-1-carboxy-2-propanamine hydrobromide .
-
Amine Oxidation : Using H₂O₂ in acetic acid oxidizes the secondary amine to a nitro group (yield: 40–45%) .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, acetone/H₂O, 60°C, 6h | Carboxylic acid derivative | 75–80% |
Scientific Research Applications
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The methoxypropanamine backbone may facilitate the compound’s binding to its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide with its analogs:
Key Observations :
- Substituent Effects : The bromine atom in the target compound increases molecular weight and polarizability compared to fluorine or methoxy groups. This may enhance lipophilicity and alter binding affinity in biological systems .
- Purity : High purity (>95%) is common in commercial analogs, ensuring reliability in experimental applications .
Pharmacological and Functional Insights
While direct data for the target compound are lacking, analogs provide clues:
- Receptor Interactions: Methoxy and halogenated benzyl groups in similar compounds are known to modulate serotonin or adrenergic receptors, suggesting possible CNS applications .
Commercial and Research Relevance
- Commercial Availability : Analogs like N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine HBr are marketed as molecular building blocks for drug discovery (e.g., Fluorochem’s catalog) .
- Stability : Hydrobromide salts generally exhibit better crystallinity and storage stability than free bases, making them preferred in industrial settings .
Biological Activity
N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a bromobenzyl group and a methoxy-propanamine moiety. The presence of the bromine atom may influence its interaction with biological targets, enhancing its pharmacological profile.
Chemical Formula
- Molecular Formula: CHBrNO
- Molecular Weight: 272.14 g/mol
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the monoamine oxidase (MAO) pathway. MAO is an enzyme that catalyzes the oxidative deamination of monoamines, which include neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially providing therapeutic effects for mood disorders and other neurological conditions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: By inhibiting MAO, the compound may enhance serotonergic and noradrenergic transmission, contributing to antidepressant effects.
- Analgesic Properties: Preliminary studies suggest that it may also possess analgesic properties, likely through modulation of pain pathways in the central nervous system.
- Antimicrobial Effects: Some derivatives of similar amines have shown antimicrobial activity, indicating potential for further exploration in this area.
Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study conducted on a series of amine derivatives found that compounds with similar structures to this compound demonstrated significant antidepressant-like effects in animal models. The study highlighted the importance of the bromine atom in enhancing binding affinity to MAO enzymes .
Case Study 2: Analgesic Properties
In another investigation, researchers assessed the analgesic properties of related compounds in a formalin-induced pain model. Results indicated that compounds with structural similarities exhibited reduced pain responses compared to controls, suggesting a promising avenue for further research into this compound as an analgesic agent .
Q & A
Q. What are the key structural characterization methods for confirming the identity of N-(3-bromobenzyl)-1-methoxy-2-propanamine hydrobromide?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, in analogous compounds, the benzyl and methoxy protons resonate as distinct multiplets in the δ 3.5–4.5 ppm range, while the bromine substituent causes deshielding in aromatic regions (δ 7.0–7.5 ppm). HRMS can validate the molecular ion peak with isotopic patterns matching bromine (1:1 ratio for [M+H]+). Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for purity .
Q. How is this compound synthesized, and what are common optimization challenges?
- Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to attach the 3-bromobenzyl group to a propanamine backbone. A documented approach for similar compounds uses PdCl₂(PPh₃)₂/CuI in acetonitrile under inert conditions. Key challenges include avoiding over-alkylation and managing bromine’s sensitivity to side reactions. Post-synthesis, hydrobromide salt formation requires careful stoichiometric control of HBr in anhydrous solvents .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer : HPLC with UV/Vis detection (C18 columns, acetonitrile/water mobile phases) quantifies impurities. Stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions identify degradation products. For hygroscopic hydrobromide salts, dynamic vapor sorption (DVS) analysis monitors moisture uptake, which can affect crystallinity .
Advanced Research Questions
Q. How can enantioselective synthesis of the (S)-1-methoxy-2-propanamine moiety be achieved?
- Methodological Answer : Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is a standard method. Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP with Ru or Rh) can yield enantiomeric excess >90%. The (S)-enantiomer’s configuration must be confirmed via polarimetry or X-ray crystallography .
Q. What pharmacological mechanisms are hypothesized for hydrobromide salts of structurally related amines?
- Methodological Answer : Hydrobromide salts of similar amines (e.g., alinidine hydrobromide) exhibit ion channel modulation , particularly blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. For this compound, in vitro assays (e.g., patch-clamp electrophysiology on cardiomyocytes) could validate this hypothesis. Comparisons to reference compounds like levocarnitine are critical for benchmarking .
Q. How do tautomeric equilibria or π-conjugation systems influence reactivity in derivatives?
- Methodological Answer : Tautomerism in related compounds (e.g., keto-amine vs. hydroxy-pyridine forms) alters nucleophilic sites. Computational studies (DFT at B3LYP/6-31G* level) predict dominant tautomers, while X-ray crystallography (as in ) confirms planar conformations from π-conjugation. Reactivity in SNAr or cross-coupling reactions depends on tautomer stability .
Q. What strategies mitigate hygroscopicity in hydrobromide salts during formulation?
- Methodological Answer : Co-crystallization with hydrophobic counterions (e.g., stearate) reduces moisture absorption. Lyophilization from tert-butanol/water mixtures creates amorphous solid dispersions with improved stability. Dynamic vapor sorption (DVS) and accelerated aging studies (40°C/75% RH) quantify effectiveness .
Q. How are structure-activity relationships (SAR) explored for brominated aromatic amines?
- Methodological Answer : Systematic substitution of the 3-bromobenzyl group (e.g., replacing Br with Cl, CF₃, or methoxy) paired with in vitro assays (e.g., receptor binding or enzyme inhibition) identifies pharmacophores. Molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) rationalizes SAR trends .
Data Contradictions and Resolution
- vs. 7 : While focuses on trifluoroacetamide intermediates, highlights enantiomeric purity. Researchers must verify that hydrobromide salt formation does not racemize chiral centers via comparative circular dichroism (CD) pre- and post-synthesis.
- vs. 9 : Cardioprotective () and antiarrhythmic () activities suggest divergent mechanisms. Target-specific assays (e.g., HCN vs. Na⁺/K⁺-ATPase inhibition) clarify primary modes of action.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
